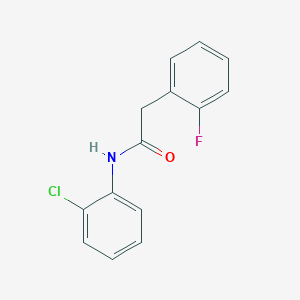
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, also known as BRCP, is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. BRCP is a cyclopropane-containing compound that has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been studied extensively due to its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been investigated for its potential as an anti-cancer agent. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide. One area of interest is in the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide that are more efficient and cost-effective. Another area of interest is in the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, which could lead to the development of new cancer treatments. Additionally, further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been investigated for its potential as an anti-cancer agent. Although the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, it has been shown to have anti-proliferative effects on cancer cells and to inhibit the activity of certain enzymes. Further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-chlorobenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of triethylamine. Both methods have been used successfully to synthesize N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWINBFXWPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)


![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
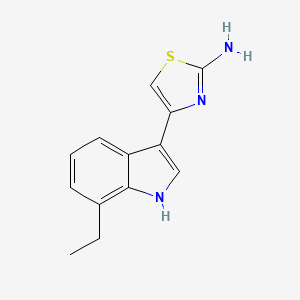
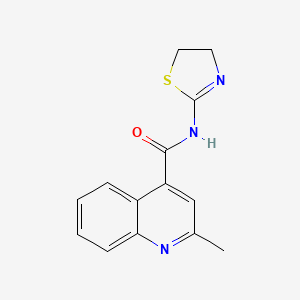

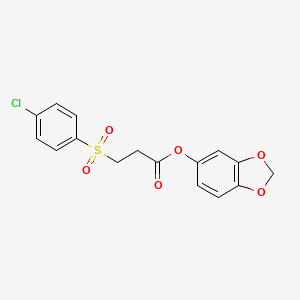
![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)
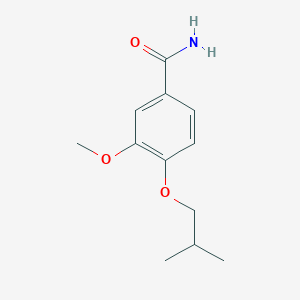
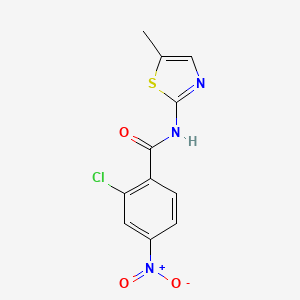

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
